1,1,1-Tributoxypentane

Description

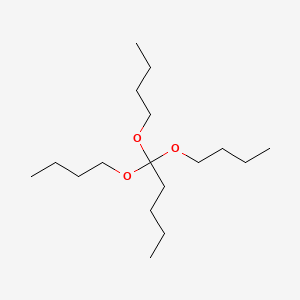

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-tributoxypentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O3/c1-5-9-13-17(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIXLOBIXABLRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(OCCCC)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211057 | |

| Record name | 1,1,1-Tributoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62007-51-6 | |

| Record name | 1,1,1-Tributoxypentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62007-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Tributoxypentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062007516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Tributoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-tributoxypentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,1,1-Triethoxypentane

A Surrogate for the Elucidation of 1,1,1-Tributoxypentane's Profile

Introduction: The Orthoester Core in Modern Chemistry

Orthoesters, formally known as 1,1,1-trialkoxyalkanes, represent a unique class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. This arrangement imparts a distinctive reactivity profile, rendering them valuable intermediates in organic synthesis and key components in advanced materials and drug delivery systems. While the specific compound this compound is not extensively documented in scientific literature, its close structural analog, 1,1,1-triethoxypentane, serves as an excellent surrogate for understanding the fundamental chemical properties and structural nuances of this family of molecules. This guide will provide an in-depth technical overview of 1,1,1-triethoxypentane, offering insights into its structure, properties, synthesis, and reactivity, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

The defining feature of orthoesters is their susceptibility to acid-catalyzed hydrolysis, a property that is ingeniously exploited in various applications. In the realm of drug development, for instance, polymers incorporating orthoester linkages, known as poly(ortho esters), are designed as biodegradable matrices for the controlled release of therapeutic agents.[1][2] The rate of hydrolysis, and consequently drug release, can be finely tuned by modulating the chemical environment of the orthoester moiety. This guide will delve into the mechanistic underpinnings of this and other key reactions, providing a robust framework for the rational design and application of orthoester-containing systems.

Chemical Structure and Properties of 1,1,1-Triethoxypentane

1,1,1-Triethoxypentane, also known as triethyl orthovalerate, possesses a central tetrahedral carbon atom bonded to a butyl group and three ethoxy groups. This structure is the basis for its chemical behavior and physical characteristics.

Molecular Structure

The molecular formula of 1,1,1-triethoxypentane is C₁₁H₂₄O₃.[3] Its structure is characterized by a pentane chain with the first carbon atom being the orthoester carbon, which is bonded to three ethoxy (-OCH₂CH₃) groups.

Caption: Chemical structure of 1,1,1-Triethoxypentane.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O₃ | [3] |

| Molecular Weight | 204.31 g/mol | [3] |

| IUPAC Name | 1,1,1-triethoxypentane | [3] |

| CAS Number | 919-29-9 | [3] |

| Boiling Point (estimated) | 190-200 °C | |

| Density (estimated) | 0.88 g/cm³ | |

| XLogP3 | 2.8 | [3] |

Spectroscopic Profile

The spectroscopic data for 1,1,1-triethoxypentane can be predicted based on its structure and by analogy to similar orthoesters and ethers.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the butyl and ethoxy groups. The protons on the carbon adjacent to the three oxygen atoms (the α-methylene group of the butyl chain) would appear as a triplet at approximately 1.5-1.7 ppm. The methylene protons of the ethoxy groups (-OCH₂CH₃) would be observed as a quartet around 3.4-3.6 ppm, and the methyl protons of the ethoxy groups (-OCH₂CH₃) would appear as a triplet around 1.1-1.2 ppm. The remaining methylene and methyl protons of the butyl group would appear in the upfield region (0.8-1.4 ppm).

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would feature a unique signal for the central orthoester carbon (C1) in the range of 110-120 ppm. The carbons of the ethoxy groups would appear at approximately 58-60 ppm (-OCH₂) and 15-17 ppm (-CH₃). The carbons of the butyl chain would have distinct signals, with the carbon α to the orthoester group appearing around 35-40 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-O stretching vibrations in the fingerprint region, typically between 1000 and 1200 cm⁻¹.[4] The spectrum would also show C-H stretching vibrations from the alkyl groups in the 2850-2960 cm⁻¹ region.[5] The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ is a key feature distinguishing it from esters.[5]

-

Mass Spectrometry (MS): In an electron ionization mass spectrum, the molecular ion peak (M⁺) at m/z = 204 would likely be weak or absent due to the lability of the orthoester functionality. The fragmentation pattern would be dominated by the loss of ethoxy radicals (•OCH₂CH₃) and ethanol (HOCH₂CH₃), leading to prominent peaks at m/z = 159 (M - 45) and the formation of a stable dioxonium ion.

Synthesis of 1,1,1-Triethoxypentane

The most common and direct method for the synthesis of orthoesters like 1,1,1-triethoxypentane is the Pinner reaction .[6] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.

Pinner Reaction: Mechanism and Causality

The Pinner reaction proceeds in two main stages. First, the nitrile is activated by an acid, typically anhydrous hydrogen chloride, to form a nitrilium ion. This electrophilic species is then attacked by the alcohol to form an imidate salt, also known as a Pinner salt. In the presence of excess alcohol, the Pinner salt can be converted to the corresponding orthoester. The use of anhydrous conditions is critical to prevent the hydrolysis of the imidate intermediate to an ester.

Caption: Simplified workflow of the Pinner reaction for 1,1,1-triethoxypentane synthesis.

Experimental Protocol: Synthesis of 1,1,1-Triethoxypentane

This protocol is adapted from general procedures for the Pinner synthesis of orthoesters.

Materials:

-

Valeronitrile (pentanenitrile)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Dry hydrogen chloride gas

-

Anhydrous sodium carbonate

-

Reaction vessel equipped with a gas inlet tube, a stirrer, and a drying tube

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, place a solution of valeronitrile (1 equivalent) in anhydrous diethyl ether.

-

Acidification: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. Continue the gas flow until the solution is saturated and a precipitate of the imidate hydrochloride (Pinner salt) forms.

-

Alcoholysis: Add anhydrous ethanol (at least 3 equivalents) to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by TLC or GC.

-

Work-up: The reaction mixture is filtered to remove ammonium chloride. The filtrate is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and then with brine. The organic layer is dried over anhydrous sodium carbonate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 1,1,1-triethoxypentane.

Self-Validation: The purity of the final product should be assessed by NMR spectroscopy and gas chromatography. The absence of nitrile and ester impurities confirms the successful completion of the reaction.

Reactivity of 1,1,1-Triethoxypentane

The reactivity of 1,1,1-triethoxypentane is dominated by the orthoester functionality. It is stable under basic and neutral conditions but readily undergoes hydrolysis in the presence of acid.

Acid-Catalyzed Hydrolysis

The hydrolysis of orthoesters is a well-studied reaction that proceeds in a stepwise manner.[7][8][9][10][11] The initial step involves protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized dioxonium ion. This cation is then attacked by water to form a hemiorthoester intermediate, which subsequently breaks down to yield an ester and another molecule of alcohol. The resulting ester can be further hydrolyzed to a carboxylic acid and an alcohol under the reaction conditions.

Caption: Mechanism of acid-catalyzed hydrolysis of 1,1,1-triethoxypentane.

This controlled hydrolysis is the cornerstone of the use of poly(ortho esters) in drug delivery, as the degradation of the polymer matrix and subsequent drug release can be triggered by the acidic microenvironment of tissues or the intracellular compartments of cells.[12]

Johnson-Claisen Rearrangement

Orthoesters, such as 1,1,1-triethoxypentane, can participate in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[13][14][15][16][17][18][19] In this reaction, an allylic alcohol reacts with an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester.[13][14][15][19] The reaction proceeds through the in-situ formation of a mixed ketene acetal, which then undergoes a[13][13]-sigmatropic rearrangement.

Bodroux-Chichibabin Aldehyde Synthesis

Another important reaction involving orthoesters is the Bodroux-Chichibabin aldehyde synthesis.[20][21][22] This reaction provides a method for the formylation of Grignard reagents. The Grignard reagent attacks the central carbon of an orthoformate (a simple orthoester where the alkyl group is hydrogen), leading to the formation of a diethoxymethyl derivative, which upon acidic workup, hydrolyzes to the corresponding aldehyde with one more carbon atom than the initial Grignard reagent.

Applications in Drug Development

The unique chemical properties of orthoesters have led to their significant application in the field of drug development, primarily in the design of biodegradable polymers for controlled drug delivery.[1][2][7][23][24]

Poly(ortho esters) (POEs) are a class of hydrophobic polymers that contain acid-labile orthoester linkages in their backbone.[2] These polymers are attractive for drug delivery for several reasons:

-

Surface Erosion: POEs typically degrade via surface erosion, which leads to a more predictable and zero-order drug release profile compared to bulk-eroding polymers like polylactic-co-glycolic acid (PLGA).[2]

-

Tunable Degradation Rates: The rate of hydrolysis of the orthoester linkages can be controlled by incorporating acidic or basic excipients into the polymer matrix, allowing for the fine-tuning of the drug release rate.

-

Biocompatibility: The degradation products of most POEs are biocompatible and are readily metabolized and cleared from the body.[1][23]

These properties have made POEs the subject of extensive research for a variety of drug delivery applications, including long-term delivery of ophthalmic drugs, local anesthetics, and anticancer agents.[1][7][23]

Safety and Handling

Based on the GHS hazard statements for 1,1,1-triethoxypentane, it is classified as a flammable liquid and vapor, causes skin irritation, and causes serious eye irritation.[3] Therefore, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists.

Conclusion

While this compound remains an obscure member of the orthoester family, its structural analog, 1,1,1-triethoxypentane, provides a valuable model for understanding the core chemical principles that govern this class of compounds. The unique reactivity of the orthoester functional group, particularly its susceptibility to acid-catalyzed hydrolysis, has been a driving force for its application in diverse areas of chemical science, most notably in the development of advanced drug delivery systems. A thorough understanding of the structure, properties, synthesis, and reactivity of orthoesters, as detailed in this guide, is essential for researchers and scientists seeking to harness their potential in creating innovative solutions for medicine and beyond.

References

-

PubChem. 1,1,1-Trichloroethane. National Center for Biotechnology Information. [Link]

-

Heller, J., Barr, J., Ng, S. Y., Shen, H. R., Schwach-Abdellaoui, K., Einmahl, S., Rothen-Weinhold, A., & Gurny, R. (2000). Poly(ortho esters) - their development and some recent applications. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 121–128. [Link]

-

Name-Reaction.com. Johnson-Claisen rearrangement. [Link]

-

PubChem. 1,1,1-Triethoxypentane. National Center for Biotechnology Information. [Link]

-

Heller, J. (2004). Poly(ortho esters): from concept to reality. Biomacromolecules, 5(5), 1626–1632. [Link]

-

Rosso, R., Lamberti, M., & Gargiulo, V. (2013). A flexible Pinner preparation of orthoesters: The model case of trimethylorthobenzoate. Green Chemistry, 15(7), 1774-1777. [Link]

-

Einmahl, S., Behar-Cohen, F., D'Hermies, F., Rudaz, S., Birsan, C., Mallet, C., ... & Gurny, R. (2002). Poly(Ortho Esters): Recent Developments for Biomedical Applications. CHIMIA International Journal for Chemistry, 56(5), 193-197. [Link]

-

Wikipedia. Claisen rearrangement. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 1,1,1-trichloroethane. [Link]

-

Rosso, R., Lamberti, M., & Gargiulo, V. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(7), 1774-1777. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 1,1,1-trichloroethane. [Link]

-

ChemicalDesk. (2011). Bodroux-Chichibabin aldehyde synthesis. [Link]

-

Gurny, R., & Einmahl, S. (2002). Poly (Ortho Esters): Recent Developments for Biomedical Applications. CHIMIA International Journal for Chemistry, 56(5), 193-197. [Link]

-

Kwart, H., & Price, M. B. (1960). Kinetics and Mechanism in the Acid-catalyzed Hydrolysis of Ortho esters. Journal of the American Chemical Society, 82(19), 5123-5129. [Link]

-

Chemistry LibreTexts. Claisen Rearrangement. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1,1,1-trichloroethane. [Link]

-

Bioinfo Publications. RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. [Link]

-

Ataman Kimya. 1,1,1-TRIS-(p-HYDROXYPHENYL)ETHANE. [Link]

-

Heller, J. (2004). Poly(ortho esters): From Concept to Reality. Biomacromolecules, 5(5), 1626–1632. [Link]

-

ResearchGate. Stacked 1 H NMR spectra of 1-methoxypentane, 1-ethoxypentane, and... [Link]

-

Chemistry Stack Exchange. The carbon-13 NMR for 1,1,1-trichloroethane. [Link]

-

Green Chemistry. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. [Link]

-

ResearchGate. Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification. [Link]

-

Wikipedia. Polyorthoester. [Link]

-

Chemistry LibreTexts. Mass spectrometry 1. [Link]

-

Name-Reaction.com. Johnson-Claisen Rearrangement. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]

-

Chemistry LibreTexts. 1H NMR Spectra and Interpretation (Part I). [Link]

-

ResearchGate. Poly(ortho esters): Synthesis, characterization, properties and uses. [Link]

-

Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

-

ResearchGate. Bodroux‐Chichibabin reaction from compounds s8c affording s10c:... [Link]

-

Supporting Information for "A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.1]pentane Derivatives". [Link]

-

Bouveault Aldehyde Synthesis. [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

-

ACS Publications. Kinetics and Mechanism in the Acid-catalyzed Hydrolysis of Orthoesters. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

RSC Publishing. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. [Link]

-

Name-Reaction.com. Bodroux-Chichibabin Aldehyde Synthesis. [Link]

-

YouTube. Carbon-13 NMR Spectroscopy. [Link]

-

WebSpectra. IR Absorption Table. [Link]

-

Chemistry LibreTexts. Claisen Rearrangement. [Link]

-

ResearchGate. Bodroux‐Chichibabin aldehyde synthesis. [Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. Polyorthoester - Wikipedia [en.wikipedia.org]

- 3. 1,1,1-Triethoxypentane | C11H24O3 | CID 70195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pentane(109-66-0) 1H NMR spectrum [chemicalbook.com]

- 13. Table 4-2, Physical and Chemical Properties of 1,1,1-Trichloroethane - Toxicological Profile for 1,1,1-Trichloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. bioinfopublication.org [bioinfopublication.org]

- 17. name-reaction.com [name-reaction.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]

- 21. Bodroux-Chichibabin Aldehyde Synthesis [drugfuture.com]

- 22. researchgate.net [researchgate.net]

- 23. 71-55-6 CAS MSDS (1,1,1-Trichloroethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,1,1-Tributoxypentane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1,1,1-tributoxypentane, a member of the orthoester family of organic compounds. This document delves into its chemical identity, predicted spectral data, and a plausible synthetic route, offering valuable insights for its application in research and development.

Chemical Identity and Properties

This compound, also known as tri-n-butylorthovalerate, is an organic molecule with the chemical formula C₁₇H₃₆O₃. Its structure features a central carbon atom bonded to a butyl group and three butoxy groups.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 62007-51-6 |

| Synonyms | Tri-n-butylorthovalerate, Tributyl orthovalerate (TBOV) |

| Molecular Formula | C₁₇H₃₆O₃ |

| Molecular Weight | 288.47 g/mol |

Orthoesters are known for their reactivity, particularly their susceptibility to hydrolysis under acidic conditions to yield an ester and an alcohol.[1] This reactivity makes them useful intermediates in organic synthesis. They are generally stable under neutral or basic conditions.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted Spectral Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pentyl group and the three butoxy groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (pentyl) | 0.90 | Triplet | 3H |

| CH₂ (pentyl, γ to C1) | 1.30 | Sextet | 2H |

| CH₂ (pentyl, β to C1) | 1.55 | Quintet | 2H |

| CH₂ (pentyl, α to C1) | 1.70 | Triplet | 2H |

| O-CH₂ (butoxy) | 3.45 | Triplet | 6H |

| CH₂ (butoxy, β to O) | 1.50 | Sextet | 6H |

| CH₂ (butoxy, γ to O) | 1.35 | Sextet | 6H |

| CH₃ (butoxy) | 0.92 | Triplet | 9H |

Rationale: The chemical shifts are predicted based on standard values for alkyl chains and the deshielding effect of the oxygen atoms on the adjacent methylene protons of the butoxy groups. The multiplicities are predicted using the n+1 rule.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) |

| C1 (orthoester carbon) | 115.0 |

| CH₂ (pentyl, α to C1) | 35.0 |

| CH₂ (pentyl, β to C1) | 28.0 |

| CH₂ (pentyl, γ to C1) | 22.5 |

| CH₃ (pentyl) | 14.0 |

| O-CH₂ (butoxy) | 65.0 |

| CH₂ (butoxy, β to O) | 32.0 |

| CH₂ (butoxy, γ to O) | 19.5 |

| CH₃ (butoxy) | 14.0 |

Rationale: The orthoester carbon (C1) is expected to be significantly deshielded. The other chemical shifts are estimated from typical values for alkanes, with adjustments for the proximity to oxygen atoms.

Predicted Infrared (IR) Spectral Data

The IR spectrum is useful for identifying functional groups. For this compound, the key feature will be the C-O stretching vibrations.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2960-2850 | C-H stretch (alkane) | Strong |

| 1465 | C-H bend (alkane) | Medium |

| 1150-1050 | C-O stretch (orthoester) | Strong, multiple bands |

Rationale: The spectrum will be dominated by strong C-H stretching bands from the numerous alkyl groups. A characteristic strong and likely broad absorption with multiple peaks is expected for the C-O single bonds of the orthoester functionality.[2]

Predicted Mass Spectrometry (MS) Data

Electron ionization mass spectrometry of this compound is expected to result in fragmentation, providing clues about its structure. The molecular ion peak (M⁺) may be weak or absent.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 288 | [C₁₇H₃₆O₃]⁺ (Molecular Ion, if observed) |

| 217 | [M - C₄H₉O]⁺ |

| 145 | [M - 2(C₄H₉O) + H]⁺ |

| 71 | [C₅H₁₁]⁺ (Pentyl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Rationale: Fragmentation is likely to occur via cleavage of the C-O bonds, leading to the loss of butoxy radicals. Alpha-cleavage of the pentyl group is also possible. The butyl cation (m/z 57) is expected to be a prominent peak.

Predicted Mass Fragmentation Pathway

Sources

A Technical Guide to the Physicochemical Characterization of 1,1,1-Tributoxypentane

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Context of Orthoesters in Modern Chemistry

Orthoesters, compounds bearing a central carbon atom bonded to three alkoxy groups, are a versatile class of molecules in organic synthesis. Their unique reactivity profile makes them valuable as protecting groups, precursors in C-C bond formation, and as monomers in the synthesis of biodegradable polymers, known as poly(ortho esters). These polymers are of particular interest in drug delivery systems due to their surface-eroding properties, which allow for a controlled release of therapeutic agents. 1,1,1-Tributoxypentane, an example of a simple aliphatic orthoester, serves as a model compound for understanding the fundamental physical properties that govern the behavior of this class of molecules in various applications.

Physicochemical Properties of this compound: A Data-Driven Approach

Given the absence of experimentally verified data for the boiling point and density of this compound in the public domain, the following table underscores the necessity for empirical determination.

| Property | Value | Method of Determination |

| Boiling Point | Data not available. Experimental determination required. | Ebulliometry or Distillation under controlled pressure. |

| Density | Data not available. Experimental determination required. | Pycnometry or Oscillating U-tube densitometry. |

The subsequent sections of this guide will detail the experimental protocols for accurately measuring these critical parameters.

Experimental Determination of Physical Properties

The precise measurement of physical properties such as boiling point and density is fundamental to the characterization of any novel compound. These parameters are critical for process scale-up, formulation development, and ensuring batch-to-batch consistency.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, which is expected to have a relatively high boiling point, determination under reduced pressure followed by extrapolation to atmospheric pressure is often the preferred method to prevent thermal decomposition.

Experimental Protocol: Boiling Point Determination via Ebulliometry

-

Apparatus Setup: Assemble a standard ebulliometer, which consists of a boiling flask, a Cottrell pump to ensure the equilibrium of vapor and liquid phases, a condenser, and a calibrated temperature probe.

-

Sample Preparation: Introduce a pure sample of this compound into the boiling flask along with a few boiling chips to ensure smooth boiling.

-

Pressure Control: Connect the ebulliometer to a vacuum pump and a manometer to precisely control and measure the pressure within the system.

-

Heating and Equilibration: Gently heat the sample using a heating mantle. Allow the system to equilibrate, which is indicated by a stable boiling temperature at a constant pressure.

-

Data Collection: Record the boiling temperature at a minimum of three different reduced pressures.

-

Data Analysis: Plot the natural logarithm of the pressure (ln P) against the reciprocal of the absolute temperature (1/T). The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. Extrapolate the linear fit to standard atmospheric pressure (760 mmHg) to determine the normal boiling point.

Density Determination

Density, the mass per unit volume of a substance, is a fundamental physical property that is sensitive to temperature.

Experimental Protocol: Density Determination via Pycnometry

-

Pycnometer Calibration: Thoroughly clean and dry a pycnometer of a known volume. Determine the mass of the empty pycnometer. Fill the pycnometer with deionized water of a known temperature and determine its mass. Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Sample Measurement: Empty and dry the calibrated pycnometer. Fill it with this compound, ensuring no air bubbles are present.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath until the sample reaches the desired temperature.

-

Mass Determination: Carefully dry the outside of the pycnometer and determine its mass.

-

Density Calculation: Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to obtain the mass of the this compound. Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density at the specified temperature.

Visualizing the Experimental Workflow

To provide a clear overview of the logical flow of the characterization process, the following diagram illustrates the key steps.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion and Future Directions

The determination of fundamental physical properties such as boiling point and density is a cornerstone of chemical research and development. While specific experimental data for this compound is currently lacking in the scientific literature, the methodologies outlined in this guide provide a clear and reliable path for researchers to obtain this crucial information. The accurate characterization of this and other orthoesters is vital for advancing their application in fields ranging from organic synthesis to the development of innovative drug delivery systems. It is anticipated that the application of these standardized protocols will contribute to a more comprehensive understanding of the structure-property relationships within the orthoester class of compounds.

References

As this guide focuses on the methodology for determining physical properties due to the lack of specific data for this compound, the references provided are of a general nature concerning the properties and synthesis of orthoesters.

-

Heller, J. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews, 54(7), 1015-1039. [Link]

The Solubility Profile of 1,1,1-Tributoxypentane: A Technical Guide for Researchers

Foreword: Navigating the Solvent Landscape for Orthoester Applications

In the realm of synthetic chemistry and drug development, orthoesters represent a versatile class of compounds, valued for their role as protecting groups, synthetic intermediates, and building blocks for biodegradable polymers. Among these, 1,1,1-Tributoxypentane stands out for its unique combination of a reactive orthoester core and bulky butoxy groups, influencing its steric and electronic properties. A fundamental understanding of its solubility in common organic solvents is paramount for its effective application, from reaction engineering to formulation development. This guide provides an in-depth exploration of the solubility characteristics of this compound, blending theoretical principles with practical experimental guidance to empower researchers in their scientific endeavors.

Deconstructing the Molecule: Predicting Solubility from First Principles

The solubility of a compound is governed by the age-old principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between the solute and the solvent.[1] this compound, with the chemical formula CH₃(CH₂)₃C(O(CH₂)₃CH₃)₃, possesses distinct structural features that dictate its solubility behavior.

-

The Orthoester Core: The central carbon atom bonded to three oxygen atoms imparts a degree of polarity to the molecule. However, the lone pairs on the oxygen atoms are sterically hindered by the bulky butyl groups, limiting their ability to act as effective hydrogen bond acceptors.

-

The Alkyl Chains: The pentyl group and the three butyl groups attached to the oxygen atoms are nonpolar hydrocarbon chains. These dominate the molecular surface, giving the compound a predominantly nonpolar or weakly polar character.

Based on this structure, this compound is expected to be readily soluble in a wide range of nonpolar and weakly polar organic solvents. Its solubility in highly polar solvents, particularly those capable of strong hydrogen bonding like water, is anticipated to be very low.

A Qualitative Overview of Solubility

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like" principle; both solute and solvent are dominated by nonpolar alkyl chains. |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Miscible | The nonpolar character of the aromatic ring interacts favorably with the alkyl groups of the orthoester. |

| Halogenated | Dichloromethane, Chloroform | Miscible | These solvents have a moderate polarity that is compatible with the weak polarity of the orthoester. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Structurally similar to the orthoester, leading to favorable van der Waals interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Miscible | The carbonyl group introduces polarity, but the overall solvent character is suitable for dissolving the orthoester. |

| Esters | Ethyl acetate | Soluble to Miscible | Similar polarity profile to ketones, allowing for good solvation. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble to Sparingly Soluble | The high polarity and strong hydrogen bonding network of alcohols are less compatible with the largely nonpolar orthoester. Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol < Isopropanol). |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Sparingly Soluble to Insoluble | The very high polarity of these solvents makes them poor candidates for dissolving the nonpolar orthoester. |

| Aqueous | Water | Insoluble | The significant difference in polarity and the inability of the orthoester to effectively participate in the hydrogen bonding network of water lead to immiscibility. |

A Theoretical Framework for Solubility: Hansen Solubility Parameters

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) offer a powerful theoretical tool.[4][5][6] The HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd: Dispersion forces (from atomic interactions)

-

δp: Polar forces (from dipole moments)

-

δh: Hydrogen bonding forces

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher likelihood of solubility. While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[4][5] This approach allows researchers to screen a wide range of solvents computationally before proceeding with experimental validation.

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,1,1-Tributoxypentane

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition pathways of 1,1,1-tributoxypentane. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and insightful investigation. Given the limited specific literature on this compound, this guide establishes a foundational approach based on the well-understood chemistry of orthoesters and analogous long-chain esters, empowering researchers to conduct a thorough and scientifically rigorous analysis.

Introduction: The Significance of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, understanding the thermal stability of any new chemical entity is paramount. It dictates storage conditions, shelf-life, and is a critical parameter in ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) and excipients. This compound, as an orthoester, possesses a unique chemical structure that may find application in various stages of drug synthesis and formulation. However, the same reactivity that makes orthoesters valuable can also be a source of instability. This guide provides the necessary tools to characterize the thermal behavior of this molecule, a crucial step in its potential journey from laboratory to clinical application.

Proposed Synthesis of this compound

A viable synthetic route for this compound, in the absence of a commercially available standard, is the Pinner reaction. This acid-catalyzed reaction of a nitrile with an alcohol is a well-established method for producing imino ester salts, which can then be converted to the desired orthoester.[1][2]

Proposed Reaction Scheme:

Pentanenitrile reacts with butanol in the presence of a strong acid catalyst, such as hydrogen chloride, to form the corresponding imino ester intermediate. Further reaction with excess butanol yields this compound.

Caption: Proposed Pinner reaction for the synthesis of this compound.

It is imperative to conduct this reaction under anhydrous conditions to prevent the hydrolysis of the nitrile and the intermediate imino ester.[2]

Theoretical Decomposition Pathways of this compound

The thermal decomposition of this compound is anticipated to proceed through pathways characteristic of orthoesters and long-chain alkyl esters. The most probable mechanism involves a unimolecular elimination reaction.

Decomposition of the Tributoxy Groups

The pyrolysis of esters containing a β-hydrogen on the alcohol moiety typically proceeds through a concerted, six-membered cyclic transition state, a process known as cis-elimination.[3] This reaction results in the formation of an alkene and a carboxylic acid. In the case of the tributoxy groups of this compound, this would lead to the formation of 1-butene and butanoic acid.

Caption: Proposed cis-elimination pathway for the decomposition of a butoxy group.

This decomposition is expected to occur for each of the three butoxy groups, potentially in a stepwise manner.

Decomposition of the Pentyl Group

A similar pyrolysis mechanism can be envisioned for the pentyl group, leading to the formation of 1-pentene and a corresponding carboxylic acid derivative.

Potential for Radical-Mediated Decomposition

At higher temperatures, homolytic cleavage of C-O or C-C bonds can initiate radical chain reactions.[4] This would lead to a more complex mixture of smaller hydrocarbon products. The initial bond cleavage would likely form an acyl radical and an alkyl radical.[4]

Experimental Workflow for Thermal Analysis

A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The following experimental workflow is recommended:

Caption: Integrated workflow for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the temperature ranges of mass loss, and to obtain data for kinetic analysis.

Protocol:

-

Sample Preparation: Place a small, representative sample of this compound (typically 5-10 mg for standard TGA, and 0.5-5 mg for TGA-MS) into an inert sample pan (e.g., alumina or platinum).[5] For liquid samples, ensure the bottom of the pan is evenly covered without the liquid nearing the edges to prevent premature, non-decomposition related mass loss.[5]

-

Instrumentation: Utilize a calibrated thermogravimetric analyzer.

-

Experimental Conditions:

-

Atmosphere: Purge with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature well above the final decomposition step (e.g., 600 °C) at a constant heating rate. To perform kinetic analysis, it is recommended to run the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

-

Data Acquisition: Record the sample mass as a function of temperature and time.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes associated with thermal events such as melting, boiling, and decomposition.[6]

Protocol:

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan to prevent volatilization before decomposition.

-

Instrumentation: Use a calibrated differential scanning calorimeter. An empty, hermetically sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Purge with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses all expected thermal events.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

4.3.1. TGA-Mass Spectrometry (TGA-MS)

Protocol:

-

Couple the outlet of the TGA to a mass spectrometer via a heated transfer line.

-

Perform a TGA experiment as described in section 4.1.

-

Simultaneously acquire mass spectra of the evolved gases as a function of temperature. This will allow for the correlation of specific mass loss events with the evolution of particular chemical species.[7]

4.3.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Protocol:

-

Introduce a small amount of the sample into a pyrolyzer connected to a GC-MS system.

-

Rapidly heat the sample to a specific temperature (single-shot pyrolysis) or over a temperature range (evolved gas analysis) in an inert atmosphere.[8][9]

-

The resulting volatile decomposition products are separated by the gas chromatograph and identified by the mass spectrometer.[10] This technique provides a detailed "fingerprint" of the decomposition products.[8]

Data Interpretation and Kinetic Analysis

Interpretation of Thermal Analysis Data

| Technique | Observed Event | Interpretation |

| TGA | Onset of mass loss | Indicates the beginning of thermal decomposition. |

| Stepwise mass loss | Suggests a multi-stage decomposition process. | |

| Residual mass | Indicates the formation of non-volatile decomposition products. | |

| DSC | Endothermic peak | Can correspond to melting, boiling, or an endothermic decomposition. |

| Exothermic peak | Indicates an exothermic decomposition, which can have safety implications. |

Kinetic Analysis of TGA Data

The kinetics of decomposition provide valuable information about the reaction mechanism and can be used to predict the long-term stability of the material.[11] Model-free (isoconversional) methods are recommended as they do not require prior assumptions about the reaction model.

Recommended Methods:

-

Friedman method: An instantaneous rate method.

-

Ozawa-Flynn-Wall (OFW) method: An integral isoconversional method.

These methods utilize TGA data from multiple heating rates to determine the activation energy of decomposition as a function of the extent of conversion.[12] This can reveal changes in the decomposition mechanism as the reaction progresses.

Conclusion

References

-

askIITians. (2019, April 10). Give the mechanism of pyrolysis of ester. Retrieved from [Link]

-

Grokipedia. (n.d.). Ester pyrolysis. Retrieved from [Link]

-

TA Instruments. (n.d.). decomposition kinetics using TGA, TA-075. Retrieved from [Link]

-

Stewart, C. D. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Pressure Sensitive Tape Council. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]

-

ACS Publications. (2020, March 3). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

-

Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Digital CSIC. (2020, June 22). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. Retrieved from [Link]

-

F.T. Edelmann. (n.d.). TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants D. M. F. Retrieved from [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

MDPI. (n.d.). Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. Retrieved from [Link]

-

ResearchGate. (2021, August 29). Can we use tert butanol in pinner reaction to produce tert butyl ester?. Retrieved from [Link]

-

Chemguide. (n.d.). the preparation of nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. Retrieved from [Link]

-

Eurofins EAG. (2022, January 13). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Retrieved from [Link]

-

ACS Omega. (2022, August 4). Efficient Process for the Production of Alkyl Esters. Retrieved from [Link]

-

NIH. (2018, October 29). Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate (anhyd) and sodium bicarbonate in dry media under microwave irradiation. Retrieved from [Link]

-

CORE. (n.d.). Processing thermogravimetric analysis data for isoconversional kinetic analysis of lignocellulosic biomass pyrolysis. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – TGA-MS. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

-

Materials Science -- Poland. (2008, May 28). Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers. Retrieved from [Link]

-

DTIC. (n.d.). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Thermogravimetric analysis and kinetic study on pyrolysis of representative medical waste composition. Retrieved from [Link]

-

YouTube. (2022, May 5). Pyrolysis GCMS The Power of Mass Spectrometry for Unveiling Plastic Contamination in the Environment. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). Retrieved from [Link]

-

Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Butyl acetate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

-

ATP STAR. (2020, November 7). 6 Ei elimination | PYROLYSIS OF ESTERS | ORM-4 | CLASS 11 & 12 | JEE MAIN | IIT ADVANCED [Video]. YouTube. Retrieved from [Link]

-

YouTube. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester.. Retrieved from [Link]

-

ATP STAR. (2016, December 7). Pyrolysis of Ester | IIT JEE | Vineet Khatri | ATP STAR [Video]. YouTube. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Pinner Reaction | NROChemistry [nrochemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Give the mechanism of pyrolysis of ester.plzz fast it's very urgent f - askIITians [askiitians.com]

- 5. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eag.com [eag.com]

- 8. pstc.org [pstc.org]

- 9. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 10. digital.csic.es [digital.csic.es]

- 11. electrochem.org [electrochem.org]

- 12. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Characterization of 1,1,1-Tributoxypentane

This technical guide provides a detailed spectroscopic characterization of 1,1,1-Tributoxypentane, an orthoester of significant interest in synthetic chemistry for its role as a protective group and a precursor in the formation of other organic compounds. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Given the absence of extensive published experimental data for this specific molecule, this guide will focus on a detailed theoretical analysis and prediction of its spectroscopic properties. This approach is grounded in fundamental principles and data from analogous structures, offering a robust framework for interpreting experimental data when it is acquired.

Molecular Structure and Theoretical Framework

This compound possesses a central quaternary carbon atom bonded to a pentyl group and three butoxy groups. This orthoester structure is the primary determinant of its chemical and spectroscopic properties. The three butoxy groups are chemically equivalent due to free rotation around the C-O bonds, simplifying the expected NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is predicted to show seven distinct signals, corresponding to the seven non-equivalent proton environments in the molecule. The electron-withdrawing nature of the oxygen atoms will cause protons on adjacent carbons (the α-carbons) to be deshielded, shifting their signals downfield.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.[1]

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the range of 0-10 ppm.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-a | ~ 0.90 | Triplet (t) | 9H |

| H-b | ~ 1.38 | Sextet (sx) | 6H |

| H-c | ~ 1.57 | Quintet (p) | 6H |

| H-d | ~ 3.45 | Triplet (t) | 6H |

| H-e | ~ 0.88 | Triplet (t) | 3H |

| H-f | ~ 1.30 | Multiplet (m) | 4H |

| H-g | ~ 1.50 | Triplet (t) | 2H |

Causality Behind Predictions:

-

H-a & H-e: These are terminal methyl groups on alkyl chains, expected to resonate in the typical upfield region around 0.9 ppm.

-

H-b, H-c, H-f: These are methylene protons on the alkyl chains, appearing in the 1.2-1.7 ppm range. Their exact shifts and multiplicities will depend on their neighbors.

-

H-d: These are the methylene protons alpha to the orthoester oxygens. The electronegative oxygen atoms strongly deshield these protons, shifting them significantly downfield to around 3.4-3.6 ppm.

-

H-g: These methylene protons are alpha to the quaternary orthoester carbon. They will be slightly deshielded compared to other methylene groups in the pentyl chain.

-

Multiplicity: The splitting patterns are predicted using the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[1][2] For example, the H-a methyl protons are adjacent to the two H-b methylene protons, resulting in a triplet (2+1=3).

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide complementary information, showing a distinct signal for each unique carbon atom. The most notable signal will be the quaternary orthoester carbon, which is highly deshielded due to being bonded to three oxygen atoms.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly more concentrated sample (20-50 mg) may be beneficial.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a standard experiment where all C-H couplings are removed, resulting in a single peak for each unique carbon.[3] A wider spectral width (0-220 ppm) is necessary.

-

Advanced Experiments: If needed, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 14.0 |

| C-2 | ~ 19.3 |

| C-3 | ~ 32.0 |

| C-4 | ~ 67.5 |

| C-5 | ~ 110-120 |

| C-6 | ~ 35.0 |

| C-7 | ~ 28.0 |

| C-8 | ~ 22.5 |

| C-9 | ~ 13.9 |

Causality Behind Predictions:

-

C-1 & C-9: Terminal methyl carbons are the most shielded and appear furthest upfield.[3]

-

C-2, C-3, C-7, C-8: Methylene carbons in the alkyl chains appear in the typical alkane region of 20-40 ppm.

-

C-4: The carbon atom alpha to the oxygen (C-O) is significantly deshielded, with an expected shift in the 60-70 ppm range.[3]

-

C-5: This is the quaternary orthoester carbon. Being bonded to three electronegative oxygen atoms, it will be the most deshielded carbon in the molecule, appearing well downfield, likely in the 110-120 ppm range.

-

C-6: The methylene carbon alpha to the quaternary carbon will be slightly deshielded compared to the other pentyl chain carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and assign them to specific bond vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1465 | C-H Bend | CH₂ Scissoring |

| 1380 | C-H Bend | CH₃ Umbrella |

| 1150-1050 | C-O Stretch | Orthoester |

Causality Behind Predictions:

-

C-H Stretching: The region just below 3000 cm⁻¹ is characteristic of C-H stretching vibrations from sp³ hybridized carbons.[4] The spectrum is expected to show several strong, sharp peaks in this area.

-

C-H Bending: The absorptions around 1465 cm⁻¹ and 1380 cm⁻¹ correspond to the bending (scissoring and umbrella) modes of the methylene and methyl groups, respectively.

-

C-O Stretching: The most diagnostic feature for this compound will be a series of strong C-O stretching bands in the "fingerprint region," typically between 1150 and 1050 cm⁻¹. The presence of multiple C-O bonds in the orthoester will likely result in a broad and intense absorption pattern in this area, which is characteristic of ethers and acetals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this analysis, we will consider Electron Ionization (EI-MS).

Experimental Protocol: EI-MS

-

Sample Introduction: Inject a dilute solution of the sample into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.[5]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum.

Predicted MS Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₇H₃₆O₃) is 288.5 g/mol . The molecular ion peak is therefore expected at m/z = 288 . This peak may be weak or absent due to the instability of the orthoester under EI conditions.

-

Key Fragmentation Pathways: The primary fragmentation mechanism for orthoesters and ethers is alpha-cleavage, which involves the cleavage of a bond adjacent to an oxygen atom.

-

Loss of a Butoxy Radical: Cleavage of a C-O bond can lead to the loss of a butoxy radical (•OCH₂CH₂CH₂CH₃), resulting in a stable oxonium ion.

-

[M - •OC₄H₉]⁺ = 288 - 73 = m/z = 215 (This is predicted to be a major fragment).

-

-

Loss of a Butyl Radical: Alpha-cleavage of a C-C bond in one of the butoxy groups.

-

[M - •C₄H₉]⁺ = 288 - 57 = m/z = 231 (This fragment is also highly likely).

-

-

Loss of a Pentyl Radical: Cleavage of the bond between the quaternary carbon and the pentyl group.

-

[M - •C₅H₁₁]⁺ = 288 - 71 = m/z = 217 (A very stable trialkoxy-substituted carbocation). This is expected to be the base peak .

-

-

Further Fragmentation: The initial fragments can undergo further decomposition, leading to a series of smaller ions corresponding to butyl (m/z = 57) and pentyl (m/z = 71) cations, as well as other smaller alkyl fragments.[5]

-

Diagram: Predicted Key Fragmentation Pathways

Sources

- 1. 1H proton nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1,1-trichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

The Unseen Architects: A Technical Guide to the Discovery and Enduring Utility of Orthoesters

This guide offers an in-depth exploration of orthoesters, a unique class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. From their serendipitous discovery in the mid-19th century to their modern-day applications as versatile reagents and functional moieties in advanced drug delivery systems, orthoesters have quietly underpinned significant advancements in chemical synthesis and materials science. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the history, synthesis, and strategic application of these remarkable molecules, with a conceptual focus on aliphatic orthoesters such as 1,1,1-tributoxypentane.

Part 1: The Genesis of a Functional Group: A Historical Perspective

The journey of orthoesters begins in the crucible of 19th-century organic chemistry, a period of foundational discoveries. The first synthesis of an orthoester was reported in 1854 by Alexander Williamson and George Kay, who observed the formation of these compounds through the reaction of chloroform with sodium alkoxides.[1][2] This nucleophilic substitution reaction laid the groundwork for understanding the fundamental reactivity of tri-halogenated alkanes and alkoxides.

Later, in 1883, Adolf Pinner developed a more general method for orthoester synthesis, now famously known as the Pinner reaction.[1][3] This reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, forming an intermediate imidate salt (a "Pinner salt"), which then reacts with excess alcohol to yield the corresponding orthoester.[3][4] The Pinner reaction significantly broadened the accessibility of orthoesters, enabling the synthesis of a wider variety of these compounds.[1]

The name "orthoester" itself is derived from their conceptual relationship to orthoacids, which are hypothetical hydrated forms of carboxylic acids that are generally unstable.[2] Orthoesters can be considered the esters of these non-existent orthoacids.[2] Their unique structure, with an electron-deficient central carbon, imparts a high degree of chemical reactivity that has been harnessed in a multitude of organic transformations.[1][2]

Part 2: The Synthetic Toolkit: Crafting Orthoesters

The synthesis of orthoesters has evolved since the pioneering work of Williamson, Kay, and Pinner. While these classical methods remain relevant, modern organic chemistry has introduced more refined and specialized procedures.

Classical Synthetic Routes

1. The Williamson Synthesis: This method, while historically significant, is less commonly used today. It involves the reaction of a 1,1,1-trihaloalkane with a sodium alkoxide.[4]

-

Causality of Experimental Choices: The choice of a strong base like sodium alkoxide is crucial to deprotonate the alcohol, forming a potent nucleophile. The trihalomethane serves as the electrophilic carbon source. Anhydrous conditions are essential to prevent the hydrolysis of the alkoxide and the product orthoester.

Experimental Protocol: A Generalized Williamson Synthesis for an Aliphatic Orthoester (e.g., this compound)

-

Preparation of Sodium Butoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add dry butanol. Carefully add sodium metal in small portions under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Stir until all the sodium has reacted to form a clear solution of sodium butoxide in butanol.

-

Reaction with 1,1,1-Trichloropentane: To the freshly prepared sodium butoxide solution, add 1,1,1-trichloropentane dropwise at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction.

-

Reflux and Work-up: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Isolation and Purification: Cool the mixture, and carefully quench any unreacted sodium with additional butanol. Remove the solvent under reduced pressure. Partition the residue between water and a non-polar organic solvent (e.g., diethyl ether or hexane). Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

2. The Pinner Reaction: This is a more versatile and widely used method for the synthesis of orthoesters.[4] It proceeds via the formation of an imidate hydrochloride intermediate from a nitrile and an alcohol in the presence of hydrogen chloride.[4]

-

Causality of Experimental Choices: Anhydrous conditions are paramount to prevent the hydrolysis of the intermediate imidate salt and the final orthoester product.[4] A strong acid, typically gaseous hydrogen chloride, is required to activate the nitrile towards nucleophilic attack by the alcohol. An excess of the alcohol is used to drive the reaction to completion.

Experimental Protocol: A Generalized Pinner Reaction for an Aliphatic Orthoester (e.g., this compound from Valeronitrile)

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a low-temperature thermometer, and a drying tube, combine anhydrous butanol and valeronitrile. Cool the mixture in an ice-salt bath.

-

Introduction of Hydrogen Chloride: Bubble dry hydrogen chloride gas through the cooled solution. The reaction is exothermic and the temperature should be carefully monitored and maintained at a low temperature. Continue the addition of HCl until the nitrile is fully converted to the imidate hydrochloride, which may precipitate from the solution.

-

Formation of the Orthoester: Stopper the flask and allow it to stand in a cold place for an extended period (several hours to days) to allow for the complete formation of the imidate salt. Then, add a significant excess of anhydrous butanol and allow the mixture to stand at room temperature. The imidate salt will slowly react with the excess alcohol to form the orthoester and ammonium chloride.[4]

-

Work-up and Purification: Remove the precipitated ammonium chloride by filtration. The excess alcohol and other volatile components are removed by distillation. The resulting crude orthoester is then purified by fractional distillation under reduced pressure.

Modern Synthetic Approaches

Modern synthetic chemistry has introduced milder and more efficient methods for orthoester formation, including electrochemical methods and the use of specialized reagents.[2][5] These methods often offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance.[5]

Part 3: Physicochemical Properties and Reactivity

Orthoesters are generally colorless liquids with characteristic, often pungent, odors.[1] Their physical properties, such as boiling point and density, are influenced by the nature of the alkyl or aryl substituents.

| Orthoester | Formula | Boiling Point (°C) | Density (g/mL) |

| Trimethyl orthoformate (TMOF) | CH(OCH₃)₃ | 100.6 | 0.968 |

| Triethyl orthoformate (TEOF) | CH(OC₂H₅)₃ | 146 | 0.891 |

| Triethyl orthoacetate (TEOA) | CH₃C(OC₂H₅)₃ | 142 | 0.885 |

| Triethyl orthopropionate | CH₃CH₂C(OC₂H₅)₃ | 155-160 | 0.886 |

| This compound (Conceptual) | CH₃(CH₂)₃C(O(CH₂)₃CH₃)₃ | Estimated >250 | Estimated ~0.87 |

Data for common orthoesters sourced from[6]. Data for this compound is an estimation based on structural analogues.

The most defining chemical characteristic of orthoesters is their susceptibility to acid-catalyzed hydrolysis.[1] In the presence of even catalytic amounts of acid, orthoesters readily hydrolyze to form an ester and an alcohol.[7] This reactivity is a cornerstone of their utility in both synthesis and materials science. Conversely, orthoesters are stable under neutral or basic conditions.[1]

Part 4: Applications in Modern Science

The unique reactivity of orthoesters has led to their widespread use in various scientific disciplines.

In Organic Synthesis

-

Protecting Groups: Orthoesters are excellent protecting groups for carboxylic acids.[4] The protection is achieved by converting the carboxylic acid to a 2-substituted 1,3-dioxane or dioxolane derivative, which is stable to a wide range of reaction conditions but can be readily removed by mild acid treatment.

-

Reagents in C-C Bond Formation: The Johnson-Claisen rearrangement is a powerful method for the formation of carbon-carbon bonds, which utilizes an allylic alcohol and an orthoester to generate a γ,δ-unsaturated ester.[6][8]

-

Dehydrating Agents and Solvents: In certain reactions, orthoesters can act as dehydrating agents, scavenging water from the reaction mixture.[6] They can also serve as solvents in specific applications.[2]

In Drug Development and Delivery

The pH-sensitive nature of the orthoester linkage makes it an invaluable tool in the design of advanced drug delivery systems.[9][10] Poly(ortho esters) (POEs) are a class of biodegradable polymers that contain acid-labile orthoester linkages in their backbone.[11][12]

-

Controlled Drug Release: In the acidic microenvironment of tumors or within the endosomes of cells, the orthoester linkages of the polymer backbone are cleaved, leading to the degradation of the polymer and the controlled release of the encapsulated therapeutic agent.[9][10] This targeted release mechanism can enhance the efficacy of the drug while minimizing systemic side effects. The rate of hydrolysis, and therefore the drug release profile, can be finely tuned by modifying the chemical structure of the orthoester moiety.[7][9]

Part 5: Visualizing the Chemistry of Orthoesters

To better understand the fundamental transformations involving orthoesters, the following diagrams illustrate key reaction mechanisms and synthetic workflows.

Caption: The Williamson synthesis of this compound.

Caption: The Pinner reaction for the synthesis of this compound.

Caption: Acid-catalyzed hydrolysis of an orthoester.

Conclusion

From their initial, somewhat obscure, discovery to their current role in cutting-edge drug delivery technologies, orthoesters have proven to be a remarkably versatile and enabling class of molecules. Their unique reactivity, particularly their sensitivity to acidic conditions, has been the key to their enduring relevance. For the modern researcher, a thorough understanding of the synthesis, properties, and applications of orthoesters is not merely an academic exercise but a gateway to innovation in fields ranging from natural product synthesis to the development of next-generation therapeutics. The principles outlined in this guide provide a solid foundation for harnessing the full potential of these unseen architects of molecular design.

References

- Ortho ester - Grokipedia.

- Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PubMed Central.

- Ortho ester - Wikipedia.

- Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification | Request PDF - ResearchGate.

- Acyclic Stereoselection in the Ortho Ester Claisen Rearrangement - ACS Publications.

- Orthoesters – Knowledge and References - Taylor & Francis.

- Pinner Reaction - SynArchive.

- Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification - PubMed.

- Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Publishing.

- The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PubMed Central.

- Ortho ester synthesis - Organic Chemistry Portal.

- Poly(ortho esters)From Concept to Reality | Biomacromolecules - ACS Publications.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Ortho ester - Wikipedia [en.wikipedia.org]

- 5. Ortho ester synthesis [organic-chemistry.org]

- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 7. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pubs.acs.org [pubs.acs.org]